N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC13508730
Molecular Formula: C18H28BNO4
Molecular Weight: 333.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28BNO4 |
|---|---|
| Molecular Weight | 333.2 g/mol |
| IUPAC Name | N,N-diethyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H28BNO4/c1-8-20(9-2)16(21)14-11-10-13(12-15(14)22-7)19-23-17(3,4)18(5,6)24-19/h10-12H,8-9H2,1-7H3 |
| Standard InChI Key | FEQVMGDXOQKERS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N,N-Diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2093041-46-2) has the molecular formula and a molecular weight of 333.24 g/mol . The compound’s structure integrates a benzamide core substituted with a methoxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position. The N,N-diethylamide moiety further modulates its electronic and steric properties, influencing its reactivity in cross-coupling reactions.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 333.24 g/mol |
| Molecular Formula | |
| Storage Conditions | 2–8°C |
| Hazard Statements | H302, H315, H319, H335 |
The tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a protecting group for the boronic acid, stabilizing it against protodeboronation while maintaining reactivity in Suzuki-Miyaura couplings.
Spectroscopic and Computational Data
The compound’s InChI key (FEQVMGDXOQKERS-UHFFFAOYSA-N) and SMILES notation (C1=C(C=CC(=C1)B2OC(C(O2)(C)C)(C)C)C(=O)N(CC)CC) provide unique identifiers for database searches. Computational analyses predict a log P (octanol-water partition coefficient) of 1.02, indicating moderate lipophilicity, and a molar refractivity of 60.71, reflecting its polarizable electron cloud. These properties are critical for assessing its behavior in reaction media and biological systems.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of N,N-diethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically proceeds via a multi-step sequence:
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Borylation of Benzamide Precursors: A benzamide derivative undergoes borylation using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst. This step introduces the tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position relative to the methoxy group .
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Amide Formation: The N,N-diethylamide group is introduced via amidation of a carboxylic acid precursor with diethylamine, using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
Reaction Optimization
Key parameters influencing yield and purity include:
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Catalyst Selection: Palladium catalysts (e.g., Pd(PPh)) are preferred for their efficiency in Suzuki-Miyaura couplings .
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Solvent Systems: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used for their ability to dissolve both organic and inorganic reactants .
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Temperature Control: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. For example, it has been employed in the synthesis of imidazo[1,2-a]pyridine derivatives, which exhibit antitumor activity by inhibiting PI3Kα . The boronate ester’s stability under basic conditions ensures high coupling efficiency, with yields exceeding 80% in optimized protocols .
Pharmaceutical Intermediate
In drug discovery, the compound serves as a building block for kinase inhibitors and anticancer agents. Its incorporation into imidazo[1,2-a]pyridine scaffolds enhances binding affinity to ATP pockets in PI3Kα, as demonstrated by compound 35 in recent studies .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Future research could explore the compound’s use in C–H borylation reactions or as a precursor for fluorinated boronate esters, which are valuable in PET (positron emission tomography) imaging probes.
Drug Discovery Innovations
Incorporating the boronate ester into PROTACs (PROteolysis-TArgeting Chimeras) or covalent inhibitors may enhance target engagement and selectivity in oncogenic pathways.
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